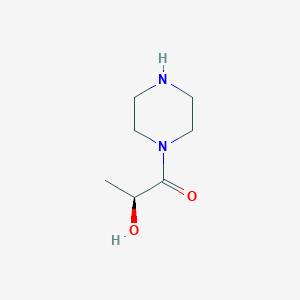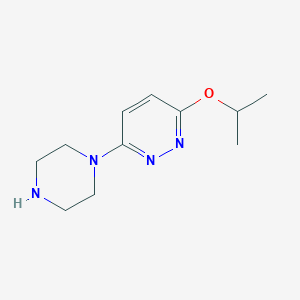
TERT-BUTYL (3-AMINO-3-METHYLCYCLOBUTYL)CARBAMATE HYDROCHLORIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TERT-BUTYL (3-AMINO-3-METHYLCYCLOBUTYL)CARBAMATE HYDROCHLORIDE is a chemical compound with a unique structure that includes a tert-butyl group, an amino group, and a cyclobutylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-3-methylcyclobutylcarbamate hydrochloride typically involves the reaction of tert-butyl carbamate with 3-amino-3-methylcyclobutanone. The reaction is carried out under mild conditions, often using a base such as triethylamine to facilitate the formation of the carbamate linkage. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of tert-butyl 3-amino-3-methylcyclobutylcarbamate hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in a controlled environment to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL (3-AMINO-3-METHYLCYCLOBUTYL)CARBAMATE HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonyl group in the cyclobutyl ring can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted carbamates and amines.
Scientific Research Applications
TERT-BUTYL (3-AMINO-3-METHYLCYCLOBUTYL)CARBAMATE HYDROCHLORIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-3-methylcyclobutylcarbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(aminomethyl)phenylcarbamate
- Tert-butyl (2-aminocyclohexyl)methylcarbamate
- Tert-butyl (2-aminocyclopentyl)methylcarbamate
Uniqueness
TERT-BUTYL (3-AMINO-3-METHYLCYCLOBUTYL)CARBAMATE HYDROCHLORIDE is unique due to its cyclobutyl ring structure, which imparts distinct chemical and physical properties. This structural feature differentiates it from other carbamates and makes it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C10H21ClN2O2 |
|---|---|
Molecular Weight |
236.74 g/mol |
IUPAC Name |
tert-butyl N-(3-amino-3-methylcyclobutyl)carbamate;hydrochloride |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-9(2,3)14-8(13)12-7-5-10(4,11)6-7;/h7H,5-6,11H2,1-4H3,(H,12,13);1H |
InChI Key |
HOHUAWMMFWTTJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1)NC(=O)OC(C)(C)C)N.Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-8-[4-(1-pyrrolidinylcarbonyl)phenyl]-3H-1-benzazepine-4-carboxylic acid ethyl ester](/img/structure/B8452120.png)


![4-[(Methoxycarbonyl)methyl]phenyl mesylate](/img/structure/B8452139.png)

![{4-[(1,3-Dithian-2-ylidene)(phenyl)methyl]phenoxy}acetic acid](/img/structure/B8452148.png)
![Pyridine, 2-[(trimethylsilyl)oxy]-](/img/structure/B8452155.png)




